Pinacol Ester Delivers ~50% Radiochemical Yield in Suzuki ¹¹C-Methylation Where the Corresponding MIDA Ester Fails (<4% RCY)
In a systematic head-to-head study of Suzuki-type ¹¹C-methylation of 1-[¹¹C]methylnaphthalene, the pinacol ester precursor achieved a radiochemical yield (RCY) of approximately 50%, identical to that of the free boronic acid, whereas the N-methylimidodiacetic acid (MIDA) boronic ester precursor delivered less than 4% RCY under identical reaction conditions [1]. Although this study did not use the 2-fluorophenyl congener specifically, the dramatic performance gap (>46 percentage points) is a class-level phenomenon driven by the much faster transmetallation of pinacol esters compared to MIDA esters under standard basic aqueous Suzuki conditions.
| Evidence Dimension | Radiochemical yield (RCY) in Suzuki–Miyaura ¹¹C-methylation |
|---|---|
| Target Compound Data | Pinacol ester: ~50% RCY (extrapolated from phenylboronic acid pinacol ester) |
| Comparator Or Baseline | MIDA boronic ester: <4% RCY |
| Quantified Difference | >46 percentage-point advantage for pinacol ester over MIDA ester |
| Conditions | 1-[¹¹C]methylnaphthalene synthesis, Pd-mediated Suzuki coupling, DMF/water or THF/water |
Why This Matters
For any laboratory synthesizing ¹¹C-labelled PET tracers or performing time-sensitive radiolabelling, the choice of boron reagent is the single largest determinant of success; pinacol esters provide orders-of-magnitude higher incorporation than MIDA esters.
- [1] Rokka, J.; Nordeman, P.; Roslin, S.; Eriksson, J. A comparative study on Suzuki-type ¹¹C-methylation of aromatic organoboranes performed in two reaction media. J. Labelled Comp. Radiopharm. 2021, 64, 340–350. View Source
